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Compound of Interest

Compound Name: 2-Propylmalonic acid

Cat. No.: B1346972 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 2-propylmalonic acid
(CAS No. 616-62-6), a valuable building block in organic synthesis. Designed for researchers,

scientists, and professionals in drug development, this document offers a detailed examination

of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The focus is on not just presenting the data, but also on the rationale behind the spectral

features, providing a deeper understanding of the molecule's structure and properties.

Introduction to 2-Propylmalonic Acid
2-Propylmalonic acid, also known as n-propylmalonic acid, belongs to the class of substituted

dicarboxylic acids. Its structure, featuring a propyl group on the alpha-carbon of malonic acid,

makes it a versatile intermediate in the synthesis of more complex molecules, including

pharmaceuticals and other fine chemicals. Accurate and comprehensive spectroscopic

characterization is paramount for confirming its identity, purity, and for understanding its

reactivity in various chemical transformations. This guide will delve into the key spectroscopic

techniques used to elucidate the structure of 2-propylmalonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information

about the carbon-hydrogen framework of a molecule. For 2-propylmalonic acid, both ¹H and

¹³C NMR are essential for structural confirmation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1346972?utm_src=pdf-interest
https://www.benchchem.com/product/b1346972?utm_src=pdf-body
https://www.benchchem.com/product/b1346972?utm_src=pdf-body
https://www.benchchem.com/product/b1346972?utm_src=pdf-body
https://www.benchchem.com/product/b1346972?utm_src=pdf-body
https://www.benchchem.com/product/b1346972?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-propylmalonic acid provides information on the number of

different types of protons and their neighboring environments. The experimental data presented

here was obtained from a sample dissolved in deuterated methanol (CD₃OD).

Experimental Protocol for ¹H NMR Spectroscopy:

Sample Preparation: A small amount of 2-propylmalonic acid is dissolved in a deuterated

solvent, such as methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube. The use of a

deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's

peaks.

Instrument Setup: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400

MHz or higher) to ensure good signal dispersion.

Data Acquisition: Standard pulse sequences are used to acquire the ¹H NMR spectrum. Key

parameters include the number of scans, relaxation delay, and acquisition time, which are

optimized to obtain a good signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay or FID) is processed by applying a

Fourier transform, followed by phase and baseline correction. The chemical shifts are

referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Data Summary:

Signal
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

a 3.14 Triplet (t) 7.5 1H CH

b 1.66 Quartet (q) 7.7 2H CH₂

c 1.22 Sextet 7.5 2H CH₂

d 0.79 Triplet (t) 7.4 3H CH₃
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Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of 2-propylmalonic acid shows four distinct signals, consistent with its

molecular structure.

The triplet at 3.14 ppm corresponds to the single proton on the alpha-carbon (CH). It is split

into a triplet by the two adjacent protons of the neighboring methylene group.

The quartet at 1.66 ppm is assigned to the methylene protons (CH₂) adjacent to the methine

proton. The signal is a quartet due to coupling with the three protons of the terminal methyl

group.

The sextet at 1.22 ppm represents the middle methylene group (CH₂) of the propyl chain. It

is split by the adjacent methylene and methyl groups.

The triplet at 0.79 ppm is characteristic of the terminal methyl group (CH₃) of the propyl

chain, split by the adjacent methylene group.

The integration values of 1:2:2:3 for the respective signals further confirm the assignment of

the protons in the molecule.

Molecular Structure of 2-Propylmalonic Acid with ¹H NMR Assignments:

Caption: ¹H NMR assignments for 2-propylmalonic acid.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.

Experimental Protocol for ¹³C NMR Spectroscopy:

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference

being the observation frequency and the pulse programs used, which are optimized for the ¹³C

nucleus. Decoupling techniques are typically employed to simplify the spectrum by removing

the splitting caused by attached protons, resulting in a spectrum where each unique carbon

atom appears as a single peak.
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¹³C NMR Data Summary:

Signal Chemical Shift (δ, ppm) Assignment

1 173.4 2 x COOH

2 52.9 CH

3 32.3 CH₂

4 21.8 CH₂

5 14.2 CH₃

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum displays five signals, corresponding to the five distinct carbon

environments in 2-propylmalonic acid.

The signal at 173.4 ppm is in the characteristic region for carboxylic acid carbons. The two

carboxyl carbons are equivalent by symmetry and thus appear as a single peak.

The peak at 52.9 ppm is assigned to the methine carbon (CH) at the alpha position.

The signals at 32.3 ppm and 21.8 ppm correspond to the two methylene carbons (CH₂) in

the propyl chain.

The upfield signal at 14.2 ppm is characteristic of the terminal methyl carbon (CH₃).

Molecular Structure of 2-Propylmalonic Acid with ¹³C NMR Assignments:

Caption: ¹³C NMR assignments for 2-propylmalonic acid.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a technique used to identify the functional groups present in a

molecule by measuring the absorption of infrared radiation. While experimental IR data for 2-
propylmalonic acid is not readily available in public databases, its characteristic absorption

bands can be predicted based on the functional groups present.
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Predicted IR Absorption Bands:

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3300-2500 Broad, Strong O-H stretch Carboxylic Acid

2960-2850 Medium-Strong C-H stretch Alkyl (CH₃, CH₂)

~1710 Strong C=O stretch Carboxylic Acid

~1465 Medium C-H bend Alkyl (CH₂)

~1380 Medium C-H bend Alkyl (CH₃)

~1250 Strong C-O stretch Carboxylic Acid

~920 Broad, Medium O-H bend Carboxylic Acid

Interpretation of the Predicted IR Spectrum:

The most prominent feature in the IR spectrum of 2-propylmalonic acid is expected to be a

very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-

H stretching vibration of a hydrogen-bonded carboxylic acid.

A strong, sharp absorption peak around 1710 cm⁻¹ is anticipated for the C=O stretching of

the carbonyl group in the carboxylic acid.

The C-H stretching vibrations of the propyl group are expected to appear in the 2960-2850

cm⁻¹ region.

The fingerprint region (below 1500 cm⁻¹) will contain a series of bands corresponding to C-H

bending, C-O stretching, and O-H bending vibrations, which are collectively unique to the

molecule's structure.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides information about the molecular weight and the

fragmentation pattern of a compound, which can be used for structural elucidation.
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Experimental Protocol for High-Resolution Mass Spectrometry (HRMS):

Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).

Ionization: The molecules are ionized using a suitable technique. Electrospray ionization

(ESI) is a soft ionization method commonly used for polar molecules like carboxylic acids,

often resulting in the observation of the protonated molecule [M+H]⁺ or the deprotonated

molecule [M-H]⁻.

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a high-

resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

High-Resolution Mass Spectrometry (HRMS) Data:

Calculated Monoisotopic Mass for C₆H₁₀O₄: 146.0579

Observed Mass for [M+H]⁺: 147.0727[1]

The observed mass of the protonated molecule is in excellent agreement with the calculated

mass, confirming the elemental composition of 2-propylmalonic acid.

Proposed Fragmentation Pathway:

A common fragmentation pathway for dicarboxylic acids in mass spectrometry is the loss of

water (H₂O) and carbon dioxide (CO₂).

[C₆H₁₀O₄]⁺˙
m/z = 146

[C₆H₈O₃]⁺˙
m/z = 128

- H₂O [C₅H₉O₂]⁺
m/z = 101

- COOH [C₄H₉]⁺
m/z = 57

- CO₂

Click to download full resolution via product page

Caption: A plausible fragmentation pathway for 2-propylmalonic acid.

Conclusion
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The spectroscopic data presented in this guide provide a comprehensive and detailed

characterization of 2-propylmalonic acid. The ¹H and ¹³C NMR spectra unequivocally confirm

the carbon-hydrogen framework of the molecule, while high-resolution mass spectrometry

validates its elemental composition. Although experimental IR data is not readily available, the

predicted spectrum, based on well-established correlations, serves as a useful reference for

identifying the key functional groups. This compilation of spectroscopic information is an

invaluable resource for scientists working with 2-propylmalonic acid, ensuring its correct

identification and facilitating its use in further research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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